molecular formula C10H13N B1455942 3-Cyclobutylaniline CAS No. 1353854-58-6

3-Cyclobutylaniline

Cat. No. B1455942
M. Wt: 147.22 g/mol
InChI Key: CJJBVKSLLOQPKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-Cyclobutylaniline is 1S/C10H13N/c11-10-6-2-5-9 (7-10)8-3-1-4-8/h2,5-8H,1,3-4,11H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Synthesis of Novel Compounds

A study detailed the efficient synthesis of 3-aminocyclobut-2-en-1-ones , demonstrating their role as potent VLA-4 antagonists. This synthesis involves the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, followed by substitution reactions, showcasing the chemical versatility of cyclobutyl-containing compounds (S. Brand et al., 2003).

Catalytic Applications

In the realm of catalysis, visible-light-mediated [4+2] annulation of N-cyclobutylanilines with alkynes was reported, utilizing self-doped Ti3+ @TiO2 as a catalyst. This process highlights the potential of cyclobutyl anilines in synthesizing complex molecular architectures under environmentally benign conditions (Jiang Wang et al., 2017).

Photoredox Catalysis

Another innovative approach involved the cleavage of a C-C bond in cyclobutylanilines by visible-light photoredox catalysis , leading to a novel [4+2] annulation method. This method enables the formation of amine-substituted cyclohexenes, demonstrating the utility of cyclobutylanilines in photoredox catalysis to access new chemical spaces (Jiang Wang & N. Zheng, 2015).

Nucleic Acid Delivery

A distinct application was found in biomedical research , where a short amphipathic peptide, Pep-3, was described for its ability to form stable complexes with peptide-nucleic acid analogues, promoting efficient cellular uptake. This study underscores the importance of cyclobutyl derivatives in developing delivery vectors for therapeutic molecules (M. Morris et al., 2007).

Anticancer and Antiviral Evaluation

Squarate-based carbocyclic nucleosides were synthesized and evaluated for their anticancer and antiviral activities. This research signifies the potential of cyclobutyl analogues as nucleobase substitutes in therapeutic agents, highlighting their broad spectrum of biological applications (Meijun Lu et al., 2017).

Safety And Hazards

The safety information for 3-Cyclobutylaniline indicates that it may be harmful if swallowed or comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-cyclobutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJBVKSLLOQPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylaniline

CAS RN

1353854-58-6
Record name 3-cyclobutylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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